Dicyclohexyl carbonate

Overview

Description

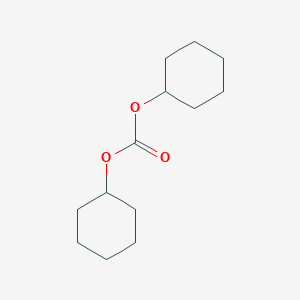

Dicyclohexyl carbonate is an organic compound with the chemical formula C₁₄H₂₂O₃. It is a white crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reagent in organic synthesis, particularly in the formation of esters and carbonates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl carbonate can be synthesized through several methods. One common method involves the reaction of cyclohexanol with phosgene in the presence of a base. The reaction proceeds as follows:

2C6H11OH+COCl2→(C6H11O)2CO+2HCl

This reaction requires careful handling of phosgene, a toxic and hazardous reagent.

Another method involves the transesterification of dimethyl carbonate with cyclohexanol. This reaction is catalyzed by a base such as sodium methoxide:

CH3OCOOCH3+2C6H11OH→(C6H11O)2CO+2CH3OH

Industrial Production Methods

In industrial settings, this compound is often produced using the transesterification method due to its relatively safer and more environmentally friendly process compared to the use of phosgene. The reaction is typically carried out in large reactors with continuous removal of methanol to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl carbonate undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Transesterification: Exchanges the alkoxy group with another alcohol.

Hydrolysis: Reacts with water to form cyclohexanol and carbon dioxide.

Common Reagents and Conditions

Bases: Sodium methoxide, potassium carbonate.

Acids: Sulfuric acid, hydrochloric acid.

Solvents: Toluene, dichloromethane, acetonitrile.

Major Products

Esters: Formed through esterification reactions.

Alcohols: Produced during hydrolysis and transesterification reactions.

Scientific Research Applications

Dicyclohexyl carbonate is used in various scientific research applications, including:

Organic Synthesis: Used as a reagent in the synthesis of esters and carbonates.

Polymer Chemistry: Employed in the production of polycarbonates and polyesters.

Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients.

Material Science: Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which dicyclohexyl carbonate exerts its effects involves the formation of reactive intermediates such as carbonates and esters. These intermediates can undergo further reactions to form a variety of products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Dimethyl Carbonate: A similar carbonate compound used in transesterification reactions.

Diethyl Carbonate: Another carbonate used in organic synthesis.

Diphenyl Carbonate: Used in the production of polycarbonates.

Uniqueness

Dicyclohexyl carbonate is unique due to its higher molecular weight and bulkier structure compared to dimethyl carbonate and diethyl carbonate. This makes it more suitable for specific applications where steric hindrance is beneficial, such as in the synthesis of certain polymers and advanced materials.

Biological Activity

Dicyclohexyl carbonate (DCHC), a carbonate ester, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DCHC, focusing on its mechanisms of action, effects on cellular systems, and relevant research findings.

This compound is characterized by its chemical formula and CAS Registry Number 4427-97-8. It is a colorless liquid with a mild odor, soluble in organic solvents but less so in water. The compound is primarily used as a reagent in organic synthesis and as a plasticizer in polymer formulations.

Mechanisms of Biological Activity

- Enzyme Inhibition : DCHC has been studied for its ability to inhibit certain enzymes, which can lead to biological effects. For instance, it may interact with cytochrome P450 enzymes, influencing drug metabolism and the pharmacokinetics of co-administered drugs.

- Cellular Toxicity : Research indicates that DCHC can exhibit cytotoxic effects at high concentrations. It has been shown to induce apoptosis in various cell lines, suggesting potential applications in cancer therapy.

- Endocrine Disruption : Similar to other carbonate esters, DCHC may act as an endocrine disruptor by interfering with hormonal signaling pathways. This property necessitates further investigation into its long-term effects on human health and environmental safety.

Case Studies

- Study on Cytotoxicity : A study conducted on human liver carcinoma cells (HepG2) demonstrated that exposure to DCHC resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 150 µM after 24 hours of exposure, indicating significant cytotoxic potential at higher concentrations .

- Endocrine Disruption Assessment : Another investigation assessed the impact of DCHC on hormone-sensitive tissues using rat models. The results indicated altered expression levels of estrogen receptors, suggesting that DCHC may disrupt normal endocrine function .

Comparative Data Table

Properties

IUPAC Name |

dicyclohexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBPWZEZWVDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196099 | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-97-8 | |

| Record name | Dicyclohexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.